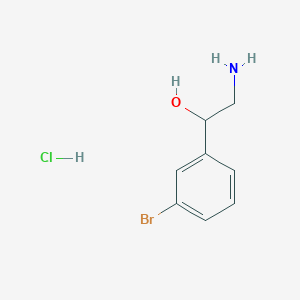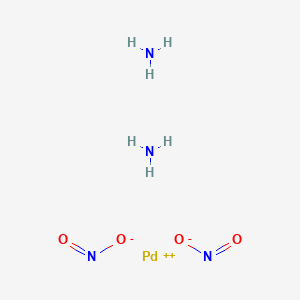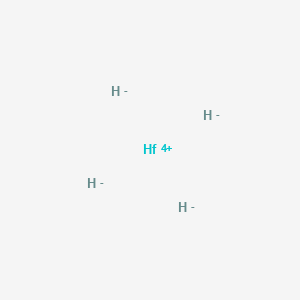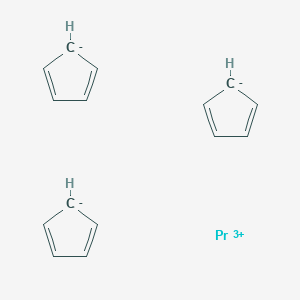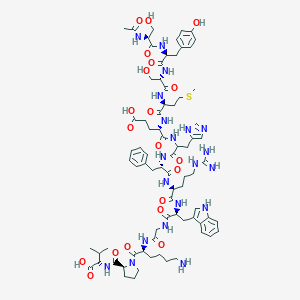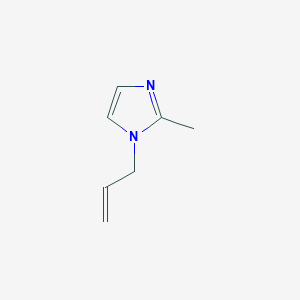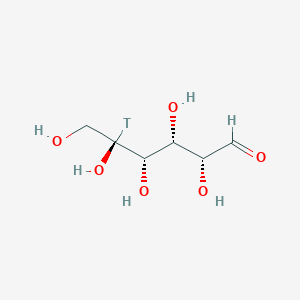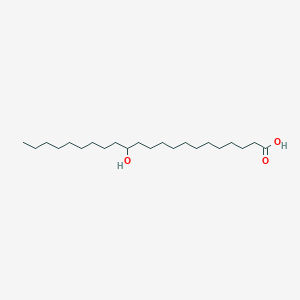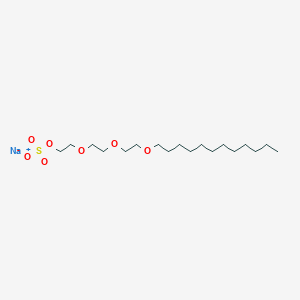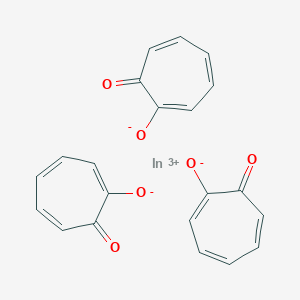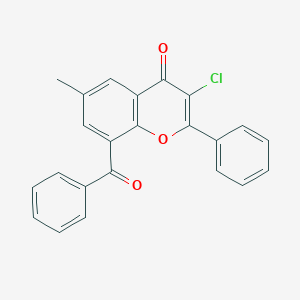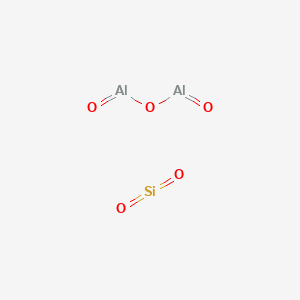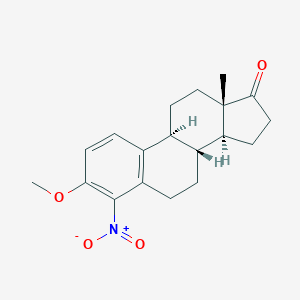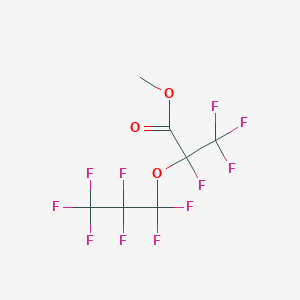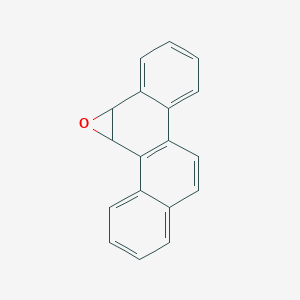
Chrysene-5,6-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chrysene-5,6-oxide (C5,6O) is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential applications in various fields, including medicine, environmental science, and material science. C5,6O is a highly reactive molecule that can undergo various chemical transformations, making it a versatile compound for scientific research.
Mecanismo De Acción
The mechanism of action of Chrysene-5,6-oxide is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress. Chrysene-5,6-oxide can undergo various chemical transformations, including epoxidation, hydroxylation, and ring-opening reactions, which can lead to the formation of ROS. The ROS can then react with cellular components such as DNA, proteins, and lipids, leading to oxidative damage and cell death.
Efectos Bioquímicos Y Fisiológicos
Chrysene-5,6-oxide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of gene expression. Chrysene-5,6-oxide has also been shown to induce oxidative stress and DNA damage, leading to cell death. In addition, Chrysene-5,6-oxide has been shown to have anti-inflammatory and anti-angiogenic properties, making it a potential therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chrysene-5,6-oxide has several advantages for lab experiments, including its high reactivity, versatility, and stability. Chrysene-5,6-oxide can undergo various chemical transformations, making it a useful tool for studying chemical reactions and mechanisms. However, Chrysene-5,6-oxide is also highly reactive and can be hazardous if not handled properly. In addition, Chrysene-5,6-oxide is a relatively expensive compound, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on Chrysene-5,6-oxide, including its potential applications in cancer therapy, environmental science, and material science. In cancer therapy, Chrysene-5,6-oxide could be further studied as a potential anti-tumor agent, either alone or in combination with other drugs. In environmental science, Chrysene-5,6-oxide could be used as a model compound for studying the fate and transport of PAHs in the environment. In material science, Chrysene-5,6-oxide could be used as a building block for the synthesis of functional materials with unique properties. Overall, the versatility and reactivity of Chrysene-5,6-oxide make it a promising compound for future research in various scientific fields.
In conclusion, Chrysene-5,6-oxide is a highly reactive and versatile compound that has been extensively studied for its potential applications in various scientific fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on Chrysene-5,6-oxide could lead to new discoveries and applications in various fields, making it a promising compound for scientific research.
Métodos De Síntesis
Chrysene-5,6-oxide can be synthesized by various methods, including the oxidation of chrysene using strong oxidizing agents such as peroxy acids or metal oxides. The most commonly used method for the synthesis of Chrysene-5,6-oxide is the oxidation of chrysene using m-chloroperbenzoic acid (m-CPBA) or meta-chloroperoxybenzoic acid (m-CPBA). The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained by filtration and purification using column chromatography.
Aplicaciones Científicas De Investigación
Chrysene-5,6-oxide has been extensively studied for its potential applications in various scientific fields, including cancer research, environmental science, and material science. In cancer research, Chrysene-5,6-oxide has been shown to have potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. In environmental science, Chrysene-5,6-oxide has been used as a biomarker for PAH exposure and as a model compound for studying the fate and transport of PAHs in the environment. In material science, Chrysene-5,6-oxide has been used as a building block for the synthesis of functional materials such as polymers and nanoparticles.
Propiedades
Número CAS |
15131-84-7 |
|---|---|
Nombre del producto |
Chrysene-5,6-oxide |
Fórmula molecular |
C18H12O |
Peso molecular |
244.3 g/mol |
Nombre IUPAC |
3-oxapentacyclo[9.8.0.02,4.05,10.014,19]nonadeca-1(11),5,7,9,12,14,16,18-octaene |
InChI |
InChI=1S/C18H12O/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-18(19-17)16(12)14/h1-10,17-18H |
Clave InChI |
VYYARLZUMSKDPQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4C(O4)C5=CC=CC=C35 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C4C(O4)C5=CC=CC=C35 |
Sinónimos |
chrysene, K-region epoxide chrysene-5,6-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



